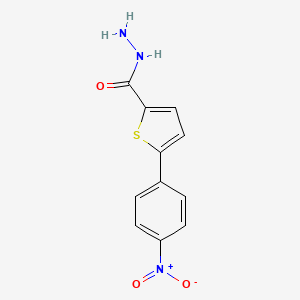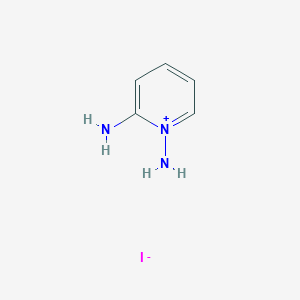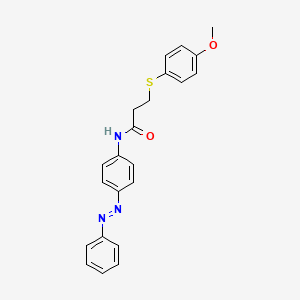
(E)-3-((4-methoxyphenyl)thio)-N-(4-(phenyldiazenyl)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-((4-methoxyphenyl)thio)-N-(4-(phenyldiazenyl)phenyl)propanamide is an organic compound that features a combination of aromatic rings, a thioether group, and an amide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((4-methoxyphenyl)thio)-N-(4-(phenyldiazenyl)phenyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thioether linkage: This can be achieved by reacting 4-methoxythiophenol with an appropriate alkyl halide under basic conditions.
Formation of the diazenyl group: This step involves the diazotization of aniline followed by coupling with another aromatic compound.
Amide bond formation: The final step involves the reaction of the thioether and diazenyl intermediates with a suitable acylating agent to form the amide bond.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
(E)-3-((4-methoxyphenyl)thio)-N-(4-(phenyldiazenyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The diazenyl group can be reduced to form corresponding amines.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitrating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, (E)-3-((4-methoxyphenyl)thio)-N-(4-(phenyldiazenyl)phenyl)propanamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the diazenyl group can also make it a candidate for studying enzyme interactions.
Industry
In industry, such compounds can be used in the development of dyes, pigments, and other materials due to their aromatic and diazenyl functionalities.
作用機序
The mechanism of action of (E)-3-((4-methoxyphenyl)thio)-N-(4-(phenyldiazenyl)phenyl)propanamide would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific enzymes or receptors, altering biochemical pathways. The thioether and diazenyl groups could play crucial roles in binding to molecular targets.
類似化合物との比較
Similar Compounds
(E)-3-((4-methoxyphenyl)thio)-N-(4-nitrophenyl)propanamide: Similar structure but with a nitro group instead of a diazenyl group.
(E)-3-((4-methoxyphenyl)thio)-N-(4-aminophenyl)propanamide: Similar structure but with an amino group instead of a diazenyl group.
Uniqueness
(E)-3-((4-methoxyphenyl)thio)-N-(4-(phenyldiazenyl)phenyl)propanamide is unique due to the presence of both thioether and diazenyl groups, which can impart distinct chemical and biological properties
特性
CAS番号 |
1003526-55-3 |
|---|---|
分子式 |
C22H21N3O2S |
分子量 |
391.5 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)sulfanyl-N-(4-phenyldiazenylphenyl)propanamide |
InChI |
InChI=1S/C22H21N3O2S/c1-27-20-11-13-21(14-12-20)28-16-15-22(26)23-17-7-9-19(10-8-17)25-24-18-5-3-2-4-6-18/h2-14H,15-16H2,1H3,(H,23,26) |
InChIキー |
FVMYOEANLJQHPG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


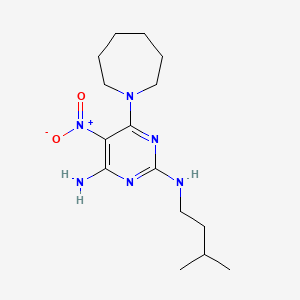
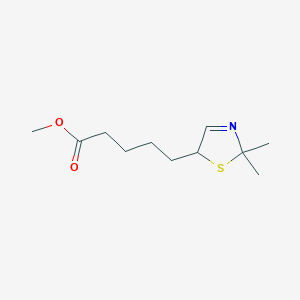
![N-[(6-nitro-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B14148432.png)
![methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14148444.png)
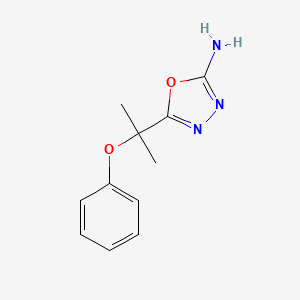
![4-[4-(1,3-Benzodioxol-5-ylmethylideneamino)phenyl]sulfonylaniline](/img/structure/B14148455.png)
![1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene](/img/structure/B14148457.png)
![2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline](/img/structure/B14148463.png)
![1-[2-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]ethanone](/img/structure/B14148465.png)

